cis-7-Decen-1-al
Overview
Description
Cis-7-Decen-1-al is a chemical compound with the formula C10H18O . It has a molecular weight of 154.2493 . It is also known by other names such as 7-Decenal, (Z)-7-Decen-1-al, and (Z)-7-Decenal . It has a citrus type odor .
Synthesis Analysis
While specific synthesis methods for cis-7-Decen-1-al were not found in the search results, a related compound, (Z)-7-decen-4-olide, has been synthesized using diastereomeric resolution . The synthesis resulted in optically active derivatives with 99% enantiomeric excess .Molecular Structure Analysis
The IUPAC Standard InChI for cis-7-Decen-1-al is InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,10H,2,5-9H2,1H3/b4-3- . This indicates the presence of a double bond between the third and fourth carbon atoms in the chain .Physical And Chemical Properties Analysis
Cis-7-Decen-1-al has a molecular weight of 154.2493 . It has a boiling point of 143-145 °C, a density of 0.842 g/mL at 25 °C, and a refractive index n 20/D of 1.445 . It is sensitive to air .Scientific Research Applications
Insect Attraction
- Insect Sex Attractants: "cis-7-Decen-1-al" has been identified as a component in sex attractants for certain insects, such as the male cabbage looper. The compound, particularly its acetate form, was found to be significantly attractive to these insects, playing a crucial role in pest control and agricultural management (Jacobson, Toba, Debolt, & Kishaba, 1968).
Chemical Synthesis and Analysis
- Alkamides Identification: In a study exploring the chemical composition of Cissampelos glaberrima, a compound related to "cis-7-Decen-1-al" was identified through mass spectrometry, highlighting its relevance in phytochemical research and analysis (Rosario, da Silva, & Parente, 1996).
Cancer Research
LSD1 and LSD2 Inhibitors
In the field of cancer research, derivatives of "cis-7-Decen-1-al" were synthesized and evaluated for their inhibitory activity against lysine-specific demethylase 1 (LSD1) and LSD2, enzymes targeted in cancer therapy. This research contributes to the development of new therapeutic agents in oncology (Niwa et al., 2022).
DNA Cross-Linking Studies
Investigations into the effects of cisplatin, a drug used in cancer treatment, showed that DNA cross-linking induced by the drug could be analyzed and understood better by studying related compounds like "cis-7-Decen-1-al". These findings aid in understanding the mechanisms of action of chemotherapeutic agents (Huang, Zhu, Reid, Drobny, & Hopkins, 1995).
Gene Therapy and Genetic Studies
- Gene Expression in Cardiovascular Disease: The compound played a role in studies involving gene therapy for cardiovascular diseases, where its derivatives were used to understand the transcriptional regulation and potential therapeutic applications (Morishita, Higaki, Tomita, & Ogihara, 1998).
Material Science and Engineering
- Cluster Ion Spectrometry (CIS) Experiment: In the field of material science, "cis-7-Decen-1-al" was involved in research related to Cluster Ion Spectrometry, a technique important for analyzing ionic plasma in space science (Rème et al., 1997).
Pharmaceuticals and Biotechnology
- Cyclization Studies: Research on the cyclization of compounds related to "cis-7-Decen-1-al" with Rhodium(I) complexes provided insights into the synthesis processes relevant in pharmaceuticals and biotechnology (Funakoshi, Togo, Koga, & Sakai, 1989).
Safety And Hazards
Cis-7-Decen-1-al is classified as a combustible liquid and a flammable liquid and vapour . It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation . In case of contact with eyes or skin, rinse thoroughly with plenty of water .
properties
IUPAC Name |
(Z)-dec-7-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,10H,2,5-9H2,1H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFFFFWQKMPLAC-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885171 | |
Record name | 7-Decenal, (7Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-7-Decen-1-al | |
CAS RN |
21661-97-2 | |
Record name | cis-7-Decenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21661-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Decenal, (7Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021661972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Decenal, (7Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Decenal, (7Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-7-decenal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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